N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide
Overview
Description
This usually includes the compound’s systematic name, other names or identifiers, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS).Scientific Research Applications
Pest Control and Agricultural Applications
- Insect Growth Inhibition : A study by Flint et al. (1978) explored the efficacy of compounds similar to N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide against the pink bollworm in cotton. These compounds were found to inhibit the development of adult pink bollworms when fed in larval diets at specific concentrations (Flint et al., 1978).
Antimicrobial Activity
- Inhibitory Effects on Mycobacterium tuberculosis : Zítko et al. (2013, 2018) conducted studies on N-phenylpyrazine-2-carboxamides, including compounds structurally similar to the chemical , revealing significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains (Zítko et al., 2013); (Zítko et al., 2018).
Antiproliferative Effects on Cancer Cells
- Anticancer Properties : Kim et al. (2011) synthesized and tested analogs of N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide, demonstrating significant antiproliferative effects on melanoma and hematopoietic cell lines (Kim et al., 2011).
Herbicidal Activity
- Weed Control in Agriculture : Research by Sherman et al. (1991) on pyrazole phenyl ether herbicides, which are structurally related to the chemical , showed that these compounds inhibit protoporphyrinogen oxidase, a key enzyme in plants, leading to herbicidal activity (Sherman et al., 1991).
Pharmaceutical Research
- Potential Pharmaceutical Applications : Studies such as those by Abdulla et al. (2014) and Emmadi et al. (2015) investigated derivatives of the chemical for their pharmacological properties, including anti-inflammatory and antimycobacterial activities, respectively (Abdulla et al., 2014); (Emmadi et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF5N3O/c19-11-5-4-9(18(22,23)24)6-10(11)14-7-26-15(8-25-14)27-17(28)16-12(20)2-1-3-13(16)21/h1-8H,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJKSVUJZBEXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(N=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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